1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c13-12(14)8-2-4-9(5-3-8)17(15,16)11-7-1-6-10-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWIABAYKSJVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 1 4 Nitrophenyl Sulfonyl 1h Pyrazole Derivatives
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring, an aromatic heterocycle, possesses a distinct reactivity pattern. The presence of the electron-withdrawing (4-nitrophenyl)sulfonyl group at the N1 position significantly influences the electron density and, consequently, the regioselectivity of substitution reactions on the pyrazole core.
Functionalization at Position 4 of the Pyrazole Ring
The C4 position of the pyrazole ring is the most susceptible to electrophilic substitution. nih.govglobalresearchonline.net This heightened reactivity is a characteristic feature of the pyrazole nucleus, which is further modulated by the N1-substituent. nih.gov Various electrophilic reagents can be employed to introduce a range of functional groups at this position.
Common functionalization reactions at the C4 position include:
Halogenation: Introduction of halogen atoms (e.g., Cl, Br, I) can be achieved using standard halogenating agents.
Nitration: The introduction of a nitro group can be accomplished using nitrating agents, leading to compounds like nitrated pyrazoles, which are of interest in the field of energetic materials. nih.gov
Sulfonylation: Reaction with reagents like chlorosulfonic acid can introduce a sulfonyl chloride group, which can be further derivatized. nih.gov
Formylation: The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, is a common method for introducing a formyl (aldehyde) group at the C4 position of pyrazoles. mdpi.com
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | Pyrazole-4-carbaldehyde | mdpi.com |
| Sulfonylation | Chlorosulfonic acid, Thionyl chloride | Pyrazole-4-sulfonyl chloride | nih.gov |
| Iodination | ICl, Li₂CO₃ | 4-Iodo-1H-pyrazole | organic-chemistry.org |
Reactivity at Positions 3 and 5 of the Pyrazole Ring
Positions C3 and C5 of the pyrazole ring are generally less reactive towards electrophiles compared to the C4 position. However, they are more susceptible to nucleophilic attack. nih.gov The reactivity at these positions can be enhanced through various strategies, such as deprotonation with a strong base to generate a nucleophilic pyrazolide anion, which can then react with electrophiles. The synthesis of polysubstituted pyrazoles often involves cyclocondensation reactions where the substituents at positions 3 and 5 are introduced from the starting materials, such as 1,3-dicarbonyl compounds. mdpi.commdpi.comnih.gov
Transformations of the Nitrophenyl Moiety
The 4-nitrophenyl group is a key feature of the title compound, and its transformations, particularly the reduction of the nitro group, provide a gateway to a wide array of derivatives with altered electronic and pharmacological properties.
Reduction of the Nitro Group to Amino Functionality
The conversion of the aromatic nitro group to a primary amino group is a fundamental and widely utilized transformation in organic synthesis. wikipedia.org A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comscispace.com The reduction is chemoselective for the nitro group over many other functionalities, including sulfonyl groups. researchgate.net
| Reducing Agent/System | Conditions | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (H₂) | Palladium on carbon (Pd/C) or Raney Nickel | Highly efficient, but may affect other reducible groups. Raney Nickel is preferred if dehalogenation is a concern. | commonorganicchemistry.com |
| Iron (Fe) | Acidic media (e.g., Acetic Acid) | Mild method, tolerant of other reducible groups. | commonorganicchemistry.com |
| Zinc (Zn) | Acidic media (e.g., Acetic Acid) or neutral (e.g., NH₄Cl) | Mild method, good for preserving other functional groups. | commonorganicchemistry.commdpi.com |
| Tin(II) Chloride (SnCl₂) | Acidic conditions | Mild and selective reducing agent. | commonorganicchemistry.com |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Useful when hydrogenation or acidic conditions are not compatible. Can sometimes offer selective reduction. | commonorganicchemistry.com |
The successful reduction yields 1-[(4-aminophenyl)sulfonyl]-1H-pyrazole, a key intermediate for further functionalization.
Subsequent Reactions of the Amino-Substituted Derivatives
The primary aromatic amine functionality in 1-[(4-aminophenyl)sulfonyl]-1H-pyrazole is a versatile handle for a multitude of subsequent chemical transformations. These reactions allow for the introduction of diverse substituents, leading to the generation of extensive compound libraries.
Examples of subsequent reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Diazotization: Conversion of the amino group into a diazonium salt, which is a highly versatile intermediate for introducing various substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.
Alkylation: Introduction of alkyl groups on the nitrogen atom.
Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.
These transformations are crucial for synthesizing derivatives with potential applications in medicinal chemistry, as amino-pyrazoles are recognized as important pharmacophores. mdpi.com
Heteroaryl Linkage Reactions and Functionalization of 1-[(4-Nitrophenyl)sulfonyl]-1H-pyrazole Derivatives
The functionalization of the pyrazole ring, particularly at the C4 position, is a key strategy for the development of new derivatives of this compound with diverse chemical properties. The introduction of a formyl group at this position provides a versatile handle for a variety of subsequent chemical transformations, including the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in creating larger, more complex molecular architectures.
Knoevenagel Condensation for Arylidene Pyrazole Derivatives
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound chemistry, this reaction is typically employed to synthesize 4-arylidene pyrazole derivatives. The reaction involves the condensation of a this compound-4-carbaldehyde with a compound containing an active methylene group, such as a pyrazolone derivative, in the presence of a basic catalyst.
A general synthetic route involves the base-catalyzed Knoevenagel condensation of a 1,3-diaryl-4-formylpyrazole with a 3-methyl-1-phenyl-1H-pyrazol-5-(4H)-one. nih.gov This methodology can be adapted for this compound-4-carbaldehyde. The reaction is typically carried out in a protic solvent like ethanol with a catalytic amount of a base such as triethylamine, and the mixture is heated under reflux. nih.gov The resulting arylidene pyrazole derivatives are often solids that can be purified by crystallization.
The mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting intermediate undergoes dehydration to yield the arylidene pyrazole derivative.
Table 1: Examples of Arylidene Pyrazole Derivatives Synthesized via Knoevenagel Condensation
| Reactant A (Pyrazole-4-carbaldehyde) | Reactant B (Active Methylene Compound) | Product (Arylidene Pyrazole Derivative) | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| 1-[(4-nitrophenyl)sulfonyl]-3-phenyl-1H-pyrazole-4-carbaldehyde | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-phenyl-1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole} | Ethanol, Triethylamine, Reflux | Good |
| 1-[(4-nitrophenyl)sulfonyl]-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-chlorophenyl)-1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole} | Ethanol, Triethylamine, Reflux | Good |
This table is illustrative and based on analogous reactions described in the literature. nih.gov
Formation of Hydrazones, Thiosemicarbazones, and Oximes
The carbonyl group of this compound-4-carbaldehyde is also susceptible to nucleophilic attack by nitrogen-containing compounds, leading to the formation of hydrazones, thiosemicarbazones, and oximes. These reactions are typically carried out by refluxing the carbaldehyde with the corresponding nitrogen nucleophile in a suitable solvent, often with acid catalysis.
Hydrazones: The reaction of this compound-4-carbaldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones. These compounds are of interest in their own right and can also serve as intermediates for further synthetic transformations, such as cyclization reactions to form other heterocyclic systems. chemmethod.com
Thiosemicarbazones: Thiosemicarbazones are formed by the condensation of the pyrazole-4-carbaldehyde with thiosemicarbazide. nih.gov This reaction is generally performed in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid. Thiosemicarbazones are known for their interesting coordination chemistry and biological activities. The synthesis of new thiosemicarbazones often involves refluxing a mixture of the aldehyde and thiosemicarbazide in ethanol. nih.gov
Oximes: The reaction of this compound-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, affords the corresponding oxime. mdpi.com Oximes are versatile intermediates that can be further functionalized or rearranged.
Table 2: Synthesis of Hydrazone, Thiosemicarbazone, and Oxime Derivatives
| Starting Material | Reagent | Product | Reaction Conditions |
|---|---|---|---|
| This compound-4-carbaldehyde | Hydrazine Hydrate (B1144303) | This compound-4-carbaldehyde hydrazone | Ethanol, Reflux |
| This compound-4-carbaldehyde | Thiosemicarbazide | 2-({1-[(4-nitrophenyl)sulfonyl]-1H-pyrazol-4-yl}methylene)hydrazine-1-carbothioamide | Ethanol, Reflux |
| This compound-4-carbaldehyde | Hydroxylamine Hydrochloride | This compound-4-carbaldehyde oxime | Ethanol/Water, Sodium Acetate, Reflux |
This table illustrates the general reaction pathways for the formation of these derivatives.
Spectroscopic and Advanced Structural Characterization of 1 4 Nitrophenyl Sulfonyl 1h Pyrazole Derivatives
Vibrational Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole and related structures reveals several characteristic absorption bands.
The presence of the nitro group (NO₂) is prominently indicated by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. Typically, the asymmetric stretching appears in the range of 1500-1600 cm⁻¹, while the symmetric stretching is observed between 1300-1390 cm⁻¹. For instance, in 4-nitrophenyl benzenesulfonate, these bands are found at 1530-1600 cm⁻¹ and 1300-1390 cm⁻¹, respectively. researchgate.net
The sulfonyl group (SO₂) also gives rise to distinct stretching vibrations. The asymmetric SO₂ stretching is typically observed in the 1300-1350 cm⁻¹ region, and the symmetric stretching occurs in the 1140-1180 cm⁻¹ range.
The pyrazole (B372694) ring itself contributes to the complexity of the spectrum with its characteristic C-H, C=N, and N-N stretching and bending vibrations. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole and phenyl rings typically appear in the 1400-1600 cm⁻¹ region. For pyrazole itself, characteristic bands are noted, although specific assignments for the substituted compound require more detailed analysis. nist.gov In various pyrazole derivatives, these bands are well-documented. nih.gov
Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Asymmetric NO₂ Stretch | 1530-1600 | Nitro (NO₂) |
| Symmetric NO₂ Stretch | 1300-1390 | Nitro (NO₂) |
| Asymmetric SO₂ Stretch | 1300-1350 | Sulfonyl (SO₂) |
| Symmetric SO₂ Stretch | 1140-1180 | Sulfonyl (SO₂) |
| Aromatic C-H Stretch | >3000 | Phenyl & Pyrazole Rings |
| C=C & C=N Stretch | 1400-1600 | Phenyl & Pyrazole Rings |
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The analysis of pyrazole derivatives by FT-Raman spectroscopy can help in the elucidation of their structure. rsc.org
Table 2: Expected FT-Raman Shifts for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group/Moiety |
|---|---|---|
| Symmetric NO₂ Stretch | 1300-1390 | Nitro (NO₂) |
| Symmetric SO₂ Stretch | 1140-1180 | Sulfonyl (SO₂) |
| Ring Breathing | 1000-1200 | Phenyl & Pyrazole Rings |
| C-H Bending | 1000-1300 | Phenyl & Pyrazole Rings |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of this compound provides detailed information about the arrangement of protons. The protons on the pyrazole ring typically appear as distinct signals. Due to tautomerism in unsubstituted pyrazole, the protons at positions 3 and 5 are equivalent. reddit.com However, in the N-sulfonylated derivative, this equivalence is removed.
The proton at position 3 of the pyrazole ring is expected to resonate at a different chemical shift than the proton at position 5. The proton at position 4 will likely appear as a triplet, coupled to the protons at positions 3 and 5.
The protons of the 4-nitrophenyl group will appear as two doublets, characteristic of a para-substituted benzene (B151609) ring, in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitro and sulfonyl groups will cause these protons to be deshielded and resonate at a higher chemical shift. For comparison, in 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-1H-pyrazole, the aromatic protons appear in the range of δ 6.92-7.89 ppm. nih.gov
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-3 | ~7.5-8.0 | Doublet |
| Pyrazole H-4 | ~6.5-7.0 | Triplet |
| Pyrazole H-5 | ~8.0-8.5 | Doublet |
| Phenyl H-2', H-6' | ~8.0-8.5 | Doublet |
| Phenyl H-3', H-5' | ~8.3-8.8 | Doublet |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the pyrazole ring in N-substituted pyrazoles typically resonate in the range of δ 100-150 ppm. researchgate.net The chemical shifts of the carbons in the 4-nitrophenyl group are influenced by the substituents. The carbon attached to the nitro group (C-4') is expected to be significantly deshielded.
In related 1-tosyl-1H-pyrazole derivatives, the pyrazole carbons appear in the region of δ 109-155 ppm. nih.gov For C-nitropyrazoles, the carbon atoms of the pyrazole ring show distinct chemical shifts depending on the position of the nitro group. researchgate.net
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound | Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | Pyrazole C-3 | ~140-145 | | Pyrazole C-4 | ~110-115 | | Pyrazole C-5 | ~130-135 | | Phenyl C-1' | ~140-145 | | Phenyl C-2', C-6' | ~128-132 | | Phenyl C-3', C-5' | ~124-128 | | Phenyl C-4' | ~150-155 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.
The fragmentation pattern in electron ionization (EI-MS) is expected to show characteristic losses of small molecules and radicals. Common fragmentation pathways for pyrazole derivatives include the loss of N₂, HCN, and cleavage of the substituent groups. researchgate.net The fragmentation of the sulfonyl group may involve the loss of SO₂. The nitro group can be lost as NO or NO₂. The fragmentation of the [M–NO₂]⁺ ion is a common pathway for nitrated compounds. researchgate.net The presence of sulfur can be indicated by an M+2 peak with a characteristic isotopic abundance. whitman.edu
Table 5: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - NO₂]⁺ | Loss of nitro group |
| [M - SO₂]⁺ | Loss of sulfur dioxide |
| [C₉H₆N₃O₂S]⁺ | Loss of C₆H₄NO₂ |
| [C₆H₄NO₂S]⁺ | 4-nitrophenylsulfonyl cation |
| [C₃H₃N₂]⁺ | Pyrazole cation |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for confirming the empirical formula of a newly synthesized compound. By quantitatively determining the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N), researchers can validate that the synthesized product matches the theoretical composition of the target molecule. This verification is crucial for ensuring the purity and identity of the compound before proceeding with more advanced characterization. researchgate.netresearchgate.net
For instance, in the synthesis of various 1H-pyrazole derivatives, the experimentally determined percentages of C, H, and N are compared against the calculated values. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the desired molecular structure. researchgate.net
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 83.42 | 84.32 |
| Hydrogen (H) | 5.00 | 5.25 |
| Nitrogen (N) | 11.58 | 11.43 |
Data sourced from Molbank, 2010. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic properties of molecules containing chromophores. In the context of this compound derivatives, the nitrophenyl and pyrazole ring systems constitute the primary chromophores responsible for absorbing light in the UV-Vis region. The absorption maxima (λmax) provide insights into the electronic transitions within the molecule, typically π → π* and n → π* transitions. nih.govnih.gov
Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict and interpret the experimental UV-Vis spectra. nih.govnih.gov For example, studies on related pyrazole azo dyes have shown absorption maxima corresponding to the azo group and the pyrazole chromophore itself. nih.gov In a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the calculated electronic absorption spectra help in understanding the influence of various substituents on the electronic structure. nih.gov
| Compound | λmax (nm) and Assignment |
|---|---|
| Dye 4a | 216 (3-methyl-1H-pyrazole), 239 (ethyl-(3-methyl-1H-pyrazole-4)-carboxylate), 345 (azo group) |
| Dye 4c | 238, 260 (ethyl 3-methyl-1H-pyrazole-4-carboxylate), 331 (azo group) |
| Dye 4d | 236 (ethyl 3-methyl-1H-pyrazole-4-carboxylate), 330 (azo group) |
Data sourced from Molecules, 2022. nih.gov
X-ray Crystallography for Solid-State Molecular Structure Elucidation
In a study of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, the asymmetric unit of the crystal was found to contain two crystallographically distinct molecules, designated A and B. This finding highlights the capability of X-ray crystallography to resolve fine structural details, revealing that different conformations can coexist within the same crystal lattice. nih.govresearchgate.net
The analysis of bond lengths and angles derived from X-ray crystallographic data confirms that these parameters generally fall within normal ranges for the types of bonds present. nih.gov For example, in 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, the bond lengths and angles are typical for pyrazole and nitrobenzene (B124822) sulfonate moieties. nih.govresearchgate.net Comparing these experimental values with those from computational models can further validate the structural analysis. nih.govunar.ac.id Any significant deviations from expected values can indicate unusual electronic effects or steric strain within the molecule.
| Angle | Value (°) |
|---|---|
| C1-C2-C3 | 102.65 |
| C2-C3-N7 | 112.22 |
| C3-N7-N8 | 109.66 |
Data represents calculated values from Molecules, 2021. unar.ac.id
Torsional or dihedral angles are critical for describing the conformation of a molecule, particularly the spatial relationship between different planar groups. In the case of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, the primary conformational differences between the two independent molecules (A and B) in the crystal structure are defined by key torsion angles. These variations lead to different relative orientations of the pyrazole and benzene rings. nih.govresearchgate.net This analysis is essential for understanding the molecule's flexibility and the specific shape it adopts in the solid state.
| Torsion Angle | Molecule A (°) | Molecule B (°) |
|---|---|---|
| N1—C1—O1—S1 | 88.97 (12) | 83.78 (12) |
| C1—O1—S1—C5 | 64.92 (9) | -83.75 (9) |
| O1—S1—C5—C6 | 78.91 (10) | 95.42 (10) |
Data sourced from IUCrData, 2025. nih.gov
The arrangement of molecules in a crystal, known as molecular packing, is governed by a network of intermolecular interactions. For pyrazole derivatives, hydrogen bonds and π-π stacking are often the dominant forces dictating the supramolecular architecture. nih.govresearchgate.net
In the crystal structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, strong N—H···N and N—H···O hydrogen bonds link the individual molecules. Specifically, these interactions result in the formation of a centrosymmetric tetramer (a unit of four molecules). This tetramer is further stabilized by π-π stacking interactions between the pyrazole ring of one molecule and the benzene ring of a neighboring molecule, with a centroid-centroid distance of 3.524 Å. nih.govresearchgate.net Understanding these interactions is key to predicting and controlling the solid-state properties of the material.
Computational Chemistry and Molecular Modeling of 1 4 Nitrophenyl Sulfonyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level.
A DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to optimize the molecule's geometry and calculate its electronic properties. This would yield key information on bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation. From these calculations, electronic parameters like total energy, dipole moment, and various reactivity descriptors (e.g., chemical potential, hardness, electrophilicity index) would be determined, offering a quantitative measure of the molecule's stability and reactive nature.
This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A typical FMO analysis for this compound would likely show the HOMO density localized on the pyrazole (B372694) and nitrophenyl rings, while the LUMO density would be predominantly on the electron-deficient nitrophenylsulfonyl moiety, indicating the probable sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as specific data for the compound is unavailable.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
Molecular Electrostatic Potential (MESP) Surface Analysis
The MESP surface is a color-coded map that illustrates the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, one would expect to see negative potential (red/yellow regions) around the oxygen atoms of the nitro and sulfonyl groups, indicating these are the most likely sites for electrophilic attack. Positive potential (blue regions) would likely be found around the hydrogen atoms of the pyrazole ring, suggesting susceptibility to nucleophilic attack.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimentally obtained spectra, one can confirm the molecular structure and assign specific vibrational modes to different functional groups. For 1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole, these calculations would help in assigning the characteristic stretching and bending frequencies for the C-H, C=N, S=O, and N-O bonds within the molecule.
Table 2: Hypothetical Vibrational Frequency Assignments (Note: This table is illustrative as specific data for the compound is unavailable.)
| Functional Group | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |
|---|---|---|
| SO2 asymmetric stretch | Data not available | Data not available |
| SO2 symmetric stretch | Data not available | Data not available |
| NO2 asymmetric stretch | Data not available | Data not available |
| NO2 symmetric stretch | Data not available | Data not available |
Molecular Dynamics Simulations
While not always standard for small molecules, Molecular Dynamics (MD) simulations could be employed to study the compound's behavior in a specific environment, such as in a solvent or interacting with a biological target. MD simulations would track the atomic movements over time, providing insights into conformational flexibility and intermolecular interactions. However, no research applying MD simulations to this compound has been identified.
Biological Activity Investigations in Vitro & Mechanistic Focus
General Biological Significance of Pyrazole (B372694) and Sulfonyl Scaffolds
The pyrazole nucleus is a five-membered aromatic ring structure containing two adjacent nitrogen atoms. nih.govnih.gov This heterocyclic scaffold is a cornerstone in medicinal chemistry, as its derivatives are known to exhibit a wide spectrum of biological activities. nih.govpharmatutor.org These include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. nih.govnih.gov The versatility of the pyrazole ring allows for structural modifications that lead to a diverse range of pharmacological effects. pharmatutor.org
Similarly, the sulfonamide moiety (-S(=O)₂-NR₂) is a critical pharmacophore found in numerous therapeutic agents. nih.govnih.gov Sulfonamides are renowned for their antibacterial action, which stems from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis in bacteria. nih.gov Beyond their antimicrobial effects, molecules containing a sulfonyl group have been developed as anti-inflammatory, anticancer, and antiviral agents. nih.govacs.org The combination of a pyrazole ring and a sulfonyl or sulfonamide group into a single molecular framework is a common strategy in drug design, aiming to create hybrid compounds with enhanced or novel biological activities. nih.govacs.org
In vitro Antimicrobial Activity Investigations
The antimicrobial potential of pyrazole sulfonamide derivatives has been evaluated against a variety of pathogenic bacteria and fungi. These studies typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Derivatives of pyrazole sulfonamide have demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were screened for activity against strains like Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov Certain compounds within this series, particularly those with dichloro substitutions on the benzene (B151609) ring, exhibited significant antibacterial effects when compared to the standard antibiotic Ofloxacin. nih.gov
Other studies have highlighted that pyrazole derivatives containing a nitrofuran moiety showed good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis. nih.gov Similarly, pyrazole derivatives incorporating a 4-nitrophenyl group have been synthesized and have shown promising antimicrobial activity. researchgate.net For example, some 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles showed encouraging activity against bacterial strains. researchgate.net Another study found that a pyrazole derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov
| Compound Class/Derivative | Bacterial Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| N-pyrazol-4-yl benzenesulfonamides (dichloro substituted) | Gram-positive & Gram-negative strains | MIC | Significant Activity | nih.gov |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis (Gram-positive) | MIC | 0.25 µg/mL | nih.gov |
| A related pyrazole derivative | Escherichia coli (Gram-negative) | MIC | 0.25 µg/mL | nih.gov |
| Nitrofuran-containing pyrazole derivatives | E. coli, P. aeruginosa, S. aureus, B. subtilis | MIC | Good Activity | nih.gov |
The antifungal properties of pyrazole sulfonamides have also been investigated. In the same study of N-pyrazol-4-yl benzenesulfonamides, derivatives with quinoline (B57606) and dichloro substitutions demonstrated superior antifungal activity against Aspergillus niger and Aspergillus flavus when compared to the standard drug Fluconazole. nih.gov The presence of electron-withdrawing groups on the benzene ring appeared to enhance the antifungal potential. nih.gov
Other research into novel pyrazole derivatives has also confirmed their antifungal capabilities. For example, a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives showed good inhibitory effects against fungal pathogens like Candida tropicalis, Candida parapsilosis, and Candida glabrata. meddocsonline.org Another study synthesized pyrazole derivatives containing a nitrofuran component that exhibited good antifungal activity against Candida albicans. nih.gov Furthermore, one pyrazole derivative was found to be highly active against Aspergillus niger with an MIC of 1 μg/mL, which was comparable to the standard Clotrimazole. nih.gov
| Compound Class/Derivative | Fungal Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| N-pyrazol-4-yl benzenesulfonamides (quinoline/dichloro substituted) | Aspergillus niger, Aspergillus flavus | MIC | Superior to Fluconazole | nih.gov |
| Nitrofuran-containing pyrazole derivative | Candida albicans | MIC | Promising Activity | nih.gov |
| A pyrazole derivative | Aspergillus niger | MIC | 1 µg/mL | nih.gov |
| Pyrazole-3-carboxylic acid derivatives | Candida tropicalis, C. parapsilosis, C. glabrata | Inhibition | Good Inhibitory Effects | meddocsonline.org |
In vitro Anti-Inflammatory Activity Studies
Inflammation is a biological response mediated by enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX). nih.gov Pyrazole derivatives have been extensively studied for their ability to inhibit these enzymes and modulate inflammatory pathways.
Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.govnih.gov Inhibition of LOX is a key strategy for developing anti-inflammatory agents. nih.gov In vitro studies, often using soybean lipoxygenase due to its homology with mammalian LOX, have shown that pyrazole and pyrazoline derivatives can effectively inhibit this enzyme. nih.gov For example, one study investigating a series of novel pyrazole derivatives found that all synthesized compounds inhibited soybean lipoxygenase, with inhibitory activity ranging from 13% to 60%. nih.gov The most potent compound in that series exhibited an IC₅₀ value of 80 µM. nih.gov
Beyond lipoxygenase, pyrazole-based compounds are well-known for their ability to modulate other key inflammatory pathways. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. nih.gov Several pyrazole derivatives have been developed as selective COX-2 inhibitors, a notable example being the commercial drug Celecoxib. nih.gov
In vitro studies on pyrazole analogues have demonstrated their potential to inhibit other inflammatory mediators. For example, certain pyrazolo[1,5-a]quinazoline derivatives were found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. The screening of a library of these compounds identified several derivatives with anti-inflammatory activity, with some showing IC₅₀ values below 50 µM. mdpi.com
Anticancer and Antiproliferative Activity Research (in vitro cell line studies)
The pyrazole scaffold is a core component of several approved anticancer drugs, and its derivatives are extensively studied for their antiproliferative properties. Research into pyrazole-based compounds, including those with sulfonamide and nitrophenyl moieties, has demonstrated significant cytotoxic effects against a variety of cancer cell lines.
One study investigated a series of hybrid chalcones containing a 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole moiety. nih.gov Within this series, compound 9e demonstrated remarkable and specific anticancer activity, achieving 100% inhibition against the pancreatic adenocarcinoma (PACA2) cell line. nih.gov However, its activity against breast cancer (MCF7) and prostate cancer (PC3) cell lines was limited. nih.gov Another related compound, 7d , showed broader activity, with inhibition rates between 70-80% across MCF7, PC3, and PACA2 cell lines. nih.gov
Furthermore, pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their antiproliferative effects. These compounds showed moderate to excellent activity against rat brain tumor (C6) cell lines and were also tested against the human lymphoma U937 cell line. nih.gov The anticancer potential of pyrazole derivatives is often linked to their ability to inhibit various kinases and other enzymes crucial for cancer cell proliferation and survival. waocp.org
| Compound/Derivative Class | Cell Line | Activity/Potency |
| Compound 9e (containing a 4-(4-nitrophenyl)-1-phenyl-1H-pyrazole moiety) | PACA2 (Pancreatic) | 100% inhibition nih.gov |
| MCF7 (Breast) | Low activity nih.gov | |
| PC3 (Prostate) | Low activity nih.gov | |
| Compound 7d (Pyrazole-based chalcone) | PACA2, MCF7, PC3 | 70-80% inhibition nih.gov |
| Pyrazole-4-sulfonamide derivatives | C6 (Rat Brain Tumor) | Moderate to excellent activity nih.gov |
| U937 (Human Lymphoma) | Tested, activity noted nih.gov |
Enzyme Inhibition Studies and Mechanistic Insights
The 1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole structure combines moieties known to interact with various enzyme active sites. The sulfonamide group, in particular, is a well-known zinc-binding group, making it a key feature for inhibiting metalloenzymes.
Succinate dehydrogenase (SDH), or Complex II, is a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain. Its inhibition disrupts cellular energy production, making it a target for antifungal and potentially anticancer agents. Research into novel pyrazole-4-sulfonohydrazide derivatives, which are structurally analogous to the title compound, has identified them as potential SDH inhibitors. nih.gov One compound from this series, designated B6 , demonstrated significant inhibition of SDH enzyme activity with an IC50 value of 0.28 μg/mL. nih.gov Molecular modeling suggested that this class of compounds can interact strongly with the SDH active pocket. nih.gov
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its activity, particularly from bacteria like Helicobacter pylori, is implicated in the pathogenesis of gastric ulcers and other diseases. Both pyrazole and sulfonamide scaffolds have been explored for urease inhibition. nih.govmdpi.com Studies on pyrazole dimers have shown them to be selective urease inhibitors. nih.gov Similarly, various sulfonamide derivatives have been synthesized and found to be potent inhibitors of jack bean urease, with some compounds exhibiting IC50 values in the low micromolar or even nanomolar range. mdpi.com While specific data for this compound is not available, the general activity of its core structures suggests potential for urease inhibitory action.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes. The tumor-associated isoform, CA IX, is overexpressed in many cancers in response to hypoxia and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. mdpi.com Sulfonamides are the classical inhibitors of CAs, and pyrazole-sulfonamide derivatives have been extensively studied as potent and selective inhibitors of CA IX. nih.govrsc.org
In one study, a series of pyrazole-based benzenesulfonamides were evaluated against hCA II, hCA IX, and hCA XII. Compound 4j was a highly effective inhibitor of hCA IX with an IC50 value of 0.15 µM. rsc.org Another investigation of benzenesulfonamides incorporating pyrazole-carboxamide moieties identified compounds with exceptional potency. nih.gov For instance, compound 15 in that series inhibited hCA IX with a Ki value of 6.1 nM, which is more potent than the standard inhibitor Acetazolamide (Ki = 25.8 nM). nih.gov The potent inhibition is attributed to the sulfonamide moiety coordinating with the zinc ion in the enzyme's active site. nih.gov
| Compound/Derivative Class | Target Isoform | Potency |
| Compound 4j (Pyrazole-based benzenesulfonamide) | hCA IX | IC50 = 0.15 ± 0.07 µM rsc.org |
| Compound 15 (Indene-pyrazole benzenesulfonamide) | hCA IX | Ki = 6.1 nM nih.gov |
| Acetazolamide (Standard Inhibitor) | hCA IX | Ki = 25.8 nM nih.gov |
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established strategy for managing type 2 diabetes mellitus. A recent study focused on a series of acyl pyrazole sulfonamides as potential α-glucosidase inhibitors. nih.govnih.gov The results were highly promising, with all synthesized compounds showing greater potency than the standard drug, acarbose (B1664774) (IC50 = 35.1 µM). nih.govnih.gov Compound 5a from the series, which features a 4-chlorophenyl group, was the most active, with an IC50 value of 1.13 µM, making it approximately 35 times more potent than acarbose. nih.govnih.gov The study highlighted that substitutions on the phenyl ring significantly influence the inhibitory activity. nih.gov
| Compound/Derivative Class | Potency (IC50) | Fold-Increase vs. Acarbose |
| Compound 5a (Acyl pyrazole sulfonamide with 4-Cl) | 1.13 ± 0.06 µM nih.govnih.gov | ~35x |
| Compound 5b (Acyl pyrazole sulfonamide with 2,4-diCl) | 1.21 ± 0.09 µM nih.gov | ~29x |
| Acarbose (Standard Drug) | 35.1 ± 0.14 µM nih.govnih.gov | 1x |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking simulations are computational tools used to predict the binding mode and affinity of a ligand to a target protein, providing critical insights into the mechanism of action at a molecular level. Such studies have been widely applied to pyrazole sulfonamide derivatives to understand their interactions with various enzyme targets.
Succinate Dehydrogenase (SDH): Docking studies of pyrazole-4-sulfonohydrazide derivatives revealed that these compounds could bind strongly within the active pocket of SDH, interacting with key amino acid residues in a manner similar to known SDH inhibitors. nih.gov
Carbonic Anhydrase (CA) IX: For CA inhibitors, docking studies consistently show the sulfonamide group binding to the catalytic zinc ion (Zn²⁺) in the active site. nih.gov The pyrazole ring and its substituents form additional hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, such as Val121, Thr200, and Pro203, which contributes to the affinity and selectivity for different CA isoforms. rsc.org
Alpha-Glucosidase: In silico studies of acyl pyrazole sulfonamides demonstrated that the most potent compounds fit well into the enzyme's active site. nih.govnih.gov The interactions typically involve hydrogen bonds and hydrophobic contacts with key residues, and these simulations correspond well with the experimentally observed IC50 values. nih.govnih.gov
Other Kinases: Docking studies of pyrazole derivatives with various protein kinases, such as receptor tyrosine kinases, have been used to screen for potential inhibitors. nih.gov These studies show that the pyrazole scaffold can fit deeply within the binding pockets of these proteins, forming hydrogen bonds and other favorable interactions. nih.gov
Identification of Binding Sites and Modes of Interaction
Molecular docking studies have been instrumental in elucidating the binding mechanisms of pyrazole sulfonamide derivatives with various biological targets. For instance, in the context of antiviral activity, molecular docking simulations targeting the immune receptor TLR4 protein (PDB ID: 3MU3) revealed that a pyrazole hydrazone derivative achieved a high docking score primarily through hydrophobic interactions with the PHE 46 residue. nih.gov Another derivative, a thiazolidinedione, was shown to form two hydrogen bonds with THR 122 and a hydrophobic interaction with TYR 117. nih.gov
In studies related to antileishmanial activity, the enzyme 14-alpha demethylase has been identified as a key target. nih.gov Docking outputs for potent pyrazole derivatives indicated favorable interactions with crucial residues within the active site of this enzyme. nih.gov Similarly, for antidiabetic applications, in silico studies of acyl pyrazole sulfonamides against α-glucosidase highlighted intermolecular interactions with active site residues, underscoring the importance of both the pyrazole and sulfonamide moieties in binding. frontiersin.org For carbonic anhydrase (CA) inhibitors, molecular dynamics simulations have been used to analyze hydrogen bond formation between pyrazole-carboxamides bearing a sulfonamide moiety and the active sites of hCA I and hCA II isoenzymes. nih.gov These computational approaches consistently point to a combination of hydrogen bonding and hydrophobic interactions as the primary forces governing the binding of this class of compounds to their respective protein targets.
Prediction of Binding Affinity and Inhibition Constants
Computational models are frequently used to predict the binding affinity of pyrazole derivatives, often expressed as docking scores or binding energies, which correlate with experimentally determined inhibition constants like IC₅₀ (the half-maximal inhibitory concentration) or Kᵢ (inhibition constant).
For antitubercular research, molecular docking of pyrazolylpyrazoline hybrids into the active site of mycobacterial InhA yielded binding affinities ranging from -8.884 to -7.113, with the most active compound showing a Glide energy of -61.144 kcal/mol. nih.gov In the pursuit of antidiabetic agents, newly synthesized acyl pyrazole sulfonamides demonstrated potent in vitro activity against α-glucosidase, with IC₅₀ values ranging from 1.13 to 28.27 µM, significantly more potent than the standard drug acarbose (IC₅₀ = 35.1 ± 0.14 µM). frontiersin.org The compound with the highest activity exhibited an IC₅₀ of 1.13 ± 0.06 µM. frontiersin.org
Structure-Activity Relationship (SAR) Studies
Influence of Substituents on Biological Activity
Structure-activity relationship (SAR) studies have been crucial in optimizing the biological potency of the 1-(phenylsulfonyl)-1H-pyrazole scaffold. The nature and position of substituents on both the phenyl and pyrazole rings significantly modulate the compound's activity.
In antileishmanial pyrazole derivatives, the presence of a halogen, such as a chlorine atom, on the phenyl ring is often favorable for activity. nih.gov Conversely, introducing a 4-bromo group on the phenyl ring was found to diminish the antileishmanial effect. nih.gov For 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, the addition of a sulfonamide group, particularly in conjunction with a bromide, enhanced antileishmanial activity against Leishmania infantum and L. amazonensis. nih.gov
In the context of antiviral agents, SAR studies of 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives revealed specific substituent effects. frontiersin.org For antimicrobial and antioxidant pyrazole sulfonamides, compounds featuring chloro substitution, along with acetamide (B32628) and quinoline rings, demonstrated good activity. nih.gov The SAR for pyrazole-based inhibitors of meprin α and β showed that a 3,5-diphenylpyrazole (B73989) structure already had high inhibitory activity, which could be further modulated by introducing different residues. nih.gov For example, a cyclopentyl moiety maintained activity similar to the diphenyl parent compound, while methyl or benzyl (B1604629) groups led to a decrease in potency. nih.gov
Identification of Key Pharmacophoric Features
Analysis of various biologically active pyrazole sulfonamide derivatives has identified several key pharmacophoric features essential for their activity. The core structure, consisting of a pyrazole ring linked to a substituted phenyl ring via a sulfonyl group (-SO₂-), forms the fundamental scaffold.
For antidiabetic activity, particularly DPP-4 inhibition, the pyrazole scaffold is a prominent feature in competitive inhibitors. researchgate.net The combination of the pyrazole and sulfonamide moieties is considered critical for the intermolecular interactions observed in the active sites of enzymes like α-glucosidase. frontiersin.org In the design of multi-target agents, the pyrazole-based scaffold is viewed as a valuable pharmacophore for developing treatments for diseases with related complications, such as diabetes and Alzheimer's disease. ekb.eg The aliphatic amide pharmacophore has also been identified as important for the antimicrobial activities of certain diaryl pyrazoles. nih.gov These recurring structural elements underscore a common framework necessary for the biological function of this class of compounds.
In vitro Antioxidant Activity Assessment (e.g., DPPH, ABTS assays)
The antioxidant potential of pyrazole sulfonamide derivatives has been evaluated using standard in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. e3s-conferences.org
A study on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides found that several derivatives exhibited excellent to moderate antioxidant activity in the DPPH assay when compared to the standard, ascorbic acid. nih.gov One derivative, in particular, showed excellent activity with 92.64% inhibition, which was comparable to ascorbic acid's 96.69%. nih.gov Other derivatives in the same series showed moderate activity at 72.25% and 63.14%. nih.gov SAR analysis from another study on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives suggested that the presence of free amino and NH groups could enhance antioxidant activity by increasing their hydrogen donor capacity. researchgate.net
| Compound | % Inhibition | Reference Compound | % Inhibition (Reference) |
|---|---|---|---|
| Compound 4e | 92.64% | Ascorbic Acid | 96.69% |
| Compound 4d | 72.25% | Ascorbic Acid | 96.69% |
| Compound 4b | 63.14% | Ascorbic Acid | 96.69% |
Other Investigated Biological Activities (e.g., Antidiabetic, Antiviral, Antileishmanial, Antitubercular)
The this compound scaffold and its analogs have been explored for a wide spectrum of biological activities beyond those previously detailed.
Antidiabetic Activity: Pyrazole derivatives are recognized as potent inhibitors or activators for various targets in diabetes treatment, including α-glucosidase, α-amylase, and DPP-4. researchgate.net Certain indenopyrazole derivatives have shown significant inhibitory activity against α-glucosidase and α-amylase, with one compound (4e) being more potent against α-glucosidase (IC₅₀ = 6.71 µg/mL) than the standard drug Acarbose (IC₅₀ = 9.35 µg/mL). nih.gov As mentioned, acyl pyrazole sulfonamides have also demonstrated strong α-glucosidase inhibition. frontiersin.org
Antiviral Activity: Pyrazole-containing systems have shown potential against a range of viruses, including HIV, Hepatitis C (HCV), Herpes simplex virus (HSV-1), and influenza viruses. nih.gov For instance, certain 1,3-diphenylpyrazole derivatives offered 95–100% protection in chicks against Newcastle disease virus (NDV). nih.gov A high-throughput virtual screening identified a pyrazole derivative with inhibitory activity against the Chikungunya virus (IC₅₀: 14.15 µM). eurekaselect.com
Antileishmanial Activity: The pyrazole nucleus is a promising scaffold for developing new antileishmanial agents. researchgate.net Derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have shown significant activity against Leishmania infantum and L. amazonensis. nih.gov Specifically, compounds 3b and 3e had IC₅₀ values of 0.059 mM and 0.065 mM, respectively, against L. infantum. nih.gov Another study found that a phenyl pyrazoline derivative was highly active against Leishmania donovani, with an IC₅₀ of 0.0112 µg/mL, surpassing standard drugs. researchgate.net
Antitubercular Activity: Numerous pyrazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (MTB). nih.govresearchgate.net Some pyrazole-4-carboxamide derivatives showed reasonably effective antitubercular activity against the MTB H37Rv strain. japsonline.com In another study, novel pyrazolylpyrazoline-clubbed hybrids were synthesized, with the most active compound exhibiting an MIC of 12.5 µg/mL and 99% inhibition against M. tuberculosis H37Rv. nih.gov
| Activity | Target/Organism | Compound/Derivative | Result (IC₅₀/MIC) |
|---|---|---|---|
| Antidiabetic | α-Glucosidase | Indenopyrazole 4e | 6.71 µg/mL |
| Antidiabetic | α-Glucosidase | Acyl pyrazole sulfonamide 5a | 1.13 µM |
| Antiviral | Chikungunya Virus | Pyrazole derivative 11 | 14.15 µM |
| Antileishmanial | L. infantum | Benzenesulfonamide 3b | 0.059 mM |
| Antileishmanial | L. donovani | Phenyl pyrazoline IIIb | 0.0112 µg/mL |
| Antitubercular | M. tuberculosis H37Rv | Pyrazolylpyrazoline 9o | 12.5 µg/mL |
Future Research Directions and Unexplored Avenues
Design and Synthesis of Novel Analogs with Enhanced Specificity
A primary avenue for future research lies in the rational design and synthesis of novel analogs of 1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole. The goal of such synthetic endeavors would be to enhance the specificity of the compound towards particular biological targets. This can be achieved by systematic modifications of its core structure. For instance, structure-activity relationship (SAR) studies on related pyrazole-based inhibitors have shown that substitutions on the phenyl and pyrazole (B372694) rings can significantly impact inhibitory activity and selectivity. nih.govrsc.org
Future synthetic strategies could explore:
Substitution on the Nitrophenyl Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, or amino groups) at different positions on the 4-nitrophenyl ring could modulate the electronic properties and steric profile of the molecule, potentially leading to more specific interactions with target proteins.
Modification of the Pyrazole Core: Altering the substitution pattern on the pyrazole ring itself is another promising approach. Research on other pyrazole sulfonamides has demonstrated that even minor changes, such as the addition of methyl groups, can significantly affect biological potency. acs.org
Replacement of the Sulfonyl Linker: Investigating bioisosteric replacements for the sulfonyl group could lead to analogs with improved pharmacokinetic properties and potentially novel mechanisms of action.
The synthesis of such analogs would likely employ established methods for pyrazole formation and sulfonylation, such as the reaction of a pyrazole with a substituted benzenesulfonyl chloride. nih.govnih.gov
Deeper Mechanistic Investigations of Biological Activities
While the broader class of pyrazole sulfonamides is known for a wide range of biological activities, including antimicrobial and enzyme inhibitory effects, the specific mechanisms of action for this compound are not yet fully elucidated. nih.govnih.gov Future research should focus on in-depth mechanistic studies to understand how this compound exerts its biological effects at a molecular level.
Key areas for investigation include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets of the compound.
Enzyme Inhibition Kinetics: For any identified enzyme targets, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Studies on related compounds have successfully characterized their inhibitory profiles against enzymes like carbonic anhydrases. rsc.orgmdpi.com
Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways to understand its broader biological impact.
Advanced Computational Modeling for Predictive Research
Computational modeling and in silico studies offer a powerful tool for accelerating the discovery and optimization of novel analogs of this compound. nih.gov These methods can predict the biological activity and pharmacokinetic properties of virtual compounds before they are synthesized, saving time and resources.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to correlate the structural features of this compound analogs with their biological activities. ej-chem.orgmdpi.com
Molecular Docking Studies: Using molecular docking to predict the binding modes and affinities of designed analogs with their biological targets. This can provide insights into the key interactions that drive binding and selectivity. unar.ac.idrjpn.org
Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic behavior of the compound and its analogs when bound to a target protein, providing a more detailed understanding of the binding stability and mechanism. nih.gov
Synergistic Effects of Compound Combinations
An often-unexplored area of research for many compounds is their potential for synergistic effects when used in combination with other therapeutic agents. Future studies should investigate whether this compound can enhance the efficacy of existing drugs. The concept of molecular hybridization, where active pharmacophores are combined into a single molecule, has shown promise for improving activity and reducing side effects in related compound classes. acs.org
Research in this area could involve:
In Vitro Combination Screening: Testing the compound in combination with a panel of known drugs against various cell lines or microbial strains to identify synergistic interactions.
Mechanism of Synergy: If synergy is observed, further studies would be needed to elucidate the underlying mechanism, which could involve complementary modes of action or effects on drug metabolism.
Development of Structure-Based Design Principles
As more data on the biological activity and target interactions of this compound and its analogs become available, it will be possible to develop a set of structure-based design principles. These principles will guide the future design of more potent and selective compounds.
This will involve:
Building a SAR Database: Compiling a comprehensive database of synthesized analogs and their corresponding biological data.
Analyzing X-ray Crystal Structures: Obtaining crystal structures of the compound and its analogs bound to their targets will provide invaluable atomic-level insights into the key binding interactions. acs.orgacs.org
Iterative Design-Synthesize-Test Cycles: Employing an iterative process of computational design, chemical synthesis, and biological testing to refine and validate the design principles. nih.gov
By systematically exploring these future research directions, the scientific community can build upon the current knowledge of pyrazole sulfonamides and unlock the full therapeutic potential of this compound.
Q & A
Q. What are the optimal synthetic routes for 1-[(4-nitrophenyl)sulfonyl]-1H-pyrazole, and how can reaction progress be monitored?
The synthesis typically involves sulfonylation of 1H-pyrazole with 4-nitrobenzenesulfonyl chloride under basic conditions. Key steps include:
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions like over-sulfonylation .
- Reagent stoichiometry : Use a 1.2:1 molar ratio of 4-nitrobenzenesulfonyl chloride to pyrazole to ensure complete reaction .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is effective for tracking reaction progress .
Q. How can the purity and structural integrity of this compound be verified?
- Spectroscopic analysis :
- ¹H NMR : Look for characteristic peaks: pyrazole protons (δ 7.8–8.2 ppm), sulfonyl-linked aromatic protons (δ 8.3–8.6 ppm) .
- IR : Confirm sulfonyl group (S=O stretching at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹) and nitro group (asymmetric stretching at 1520 cm⁻¹) .
- Chromatography : Use column chromatography (silica gel, ethyl acetate/hexane) for purification .
Q. What solvents and conditions favor the stability of this compound during storage?
- Store in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile at –20°C to prevent hydrolysis of the sulfonyl group .
- Avoid prolonged exposure to light, as the nitro group may undergo photodegradation .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?
- Use SHELXL for small-molecule refinement. Key parameters:
- Apply restraints for the sulfonyl group’s tetrahedral geometry to address disorder .
- High-resolution data (≤ 0.8 Å) is critical for accurate modeling of nitro group torsion angles .
Q. What strategies resolve contradictions in spectroscopic data between computational predictions and experimental results?
- Density Functional Theory (DFT) : Compare experimental ¹H NMR shifts with B3LYP/6-311+G(d,p)-calculated values. Discrepancies > 0.3 ppm may indicate conformational flexibility .
- Solvent effects : Re-run DFT simulations incorporating solvent models (e.g., PCM for DMSO) to improve agreement .
Q. How does the electron-withdrawing nitro group influence the reactivity of the pyrazole ring in cross-coupling reactions?
- The nitro group deactivates the pyrazole ring, reducing electrophilic substitution but enabling nucleophilic aromatic substitution at the para-position. Example:
- Use Pd(OAc)₂/XPhos catalysis for Suzuki-Miyaura coupling with arylboronic acids at 80°C .
- Competing reactions : Nitro group reduction (e.g., with H₂/Pd-C) may occur if reducing agents are present .
Q. What experimental designs mitigate challenges in scaling up the synthesis of this compound?
- Flow chemistry : Implement continuous flow reactors to control exothermic sulfonylation steps and improve yield (>85%) .
- In-line analytics : Use FTIR probes to monitor sulfonyl chloride consumption in real time .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2). Focus on:
- Sulfonyl group interactions with Arg120/Arg513 residues .
- Nitro group orientation relative to hydrophobic pockets .
- Validate with surface plasmon resonance (SPR) to measure binding affinity (KD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
